2-Amino-N-pyridin-2-ylmethyl-acetamide
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Overview
Description
2-Amino-N-pyridin-2-ylmethyl-acetamide is a chemical compound with the molecular formula C8H11N3O. It is a specialty product often used in proteomics research . This compound is known for its unique structure, which includes an amino group and a pyridin-2-ylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-aminopyridine with an appropriate acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-pyridin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the acetamide backbone.
Substitution: The amino group and the pyridin-2-ylmethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
2-Amino-N-pyridin-2-ylmethyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-pyridin-2-ylmethyl-acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For instance, in proteomics research, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)acetamide hydrochloride
- 2-Amino-N-pyridin-2-ylmethyl-acetamide dihydrochloride
Uniqueness
This compound is unique due to its specific structure, which includes both an amino group and a pyridin-2-ylmethyl group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPHHADOVYGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627593 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-26-4 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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